molecular formula C10H5BrF2O4 B11783693 5-Bromo-3-(difluoromethoxy)benzofuran-2-carboxylic acid

5-Bromo-3-(difluoromethoxy)benzofuran-2-carboxylic acid

Cat. No.: B11783693
M. Wt: 307.04 g/mol
InChI Key: DBBUVYFQUXJRAX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(difluoromethoxy)benzofuran-2-carboxylic acid typically involves the following steps:

    Bromination: Introduction of a bromine atom at the 5th position of the benzofuran ring.

    Difluoromethoxylation: Introduction of a difluoromethoxy group at the 3rd position.

    Carboxylation: Introduction of a carboxylic acid group at the 2nd position.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination, difluoromethoxylation, and carboxylation reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex benzofuran derivatives.
  • Studied for its potential as a precursor in organic synthesis.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored for its potential therapeutic applications in treating various diseases due to its biological activities.

Industry:

Mechanism of Action

The mechanism of action of 5-Bromo-3-(difluoromethoxy)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

  • 5-Bromo-2-(difluoromethoxy)benzofuran-3-carboxylic acid
  • 3-Bromo-5-(difluoromethoxy)benzofuran-2-carboxylic acid
  • 5-Bromo-3-(trifluoromethoxy)benzofuran-2-carboxylic acid

Uniqueness:

Properties

Molecular Formula

C10H5BrF2O4

Molecular Weight

307.04 g/mol

IUPAC Name

5-bromo-3-(difluoromethoxy)-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C10H5BrF2O4/c11-4-1-2-6-5(3-4)7(17-10(12)13)8(16-6)9(14)15/h1-3,10H,(H,14,15)

InChI Key

DBBUVYFQUXJRAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C(O2)C(=O)O)OC(F)F

Origin of Product

United States

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